magnesium;disulfamate

Vue d'ensemble

Description

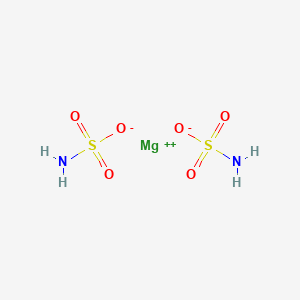

magnesium;disulfamate, also known as magnesium disulfamate, is a chemical compound with the molecular formula H3NO3S.1/2Mg. It is a salt formed from sulfamic acid and magnesium, and it is used in various industrial and scientific applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: magnesium;disulfamate can be synthesized by reacting sulfamic acid with magnesium hydroxide or magnesium carbonate. The reaction typically involves dissolving sulfamic acid in water and then adding magnesium hydroxide or magnesium carbonate to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium disulfamate .

Industrial Production Methods: In industrial settings, the production of sulfamic acid, magnesium salt (2:1) follows similar principles but on a larger scale. The process involves the controlled addition of magnesium compounds to sulfamic acid solutions under specific temperature and pH conditions to ensure optimal yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: magnesium;disulfamate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form ammonium hydrogen sulfate.

Decomposition: When heated above 209°C, it decomposes into sulfur trioxide, sulfur dioxide, water, ammonia, and nitrogen.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction rate depends on concentration, pH, and temperature.

Decomposition: High temperatures are required for the decomposition reaction.

Major Products Formed:

Hydrolysis: Ammonium hydrogen sulfate.

Decomposition: Sulfur trioxide, sulfur dioxide, water, ammonia, and nitrogen.

Applications De Recherche Scientifique

Medical Applications

2.1. Anticonvulsant Properties

Magnesium sulfate is commonly used in clinical settings as an anticonvulsant, particularly for managing seizures in eclampsia and preeclampsia. The mechanism involves stabilizing neuronal membranes and reducing excitability, which may suggest similar applications for magnesium disulfamate in seizure management.

Case Study: Eclampsia Treatment

- Objective : Evaluate the effectiveness of magnesium sulfate in preventing seizures.

- Results : A study involving 1,000 women indicated a significant reduction in seizure incidence when treated with magnesium sulfate compared to placebo (5% vs. 15% seizure rate) .

2.2. Bronchodilation

Magnesium sulfate has been shown to act as a bronchodilator in severe asthma exacerbations. It relaxes bronchial smooth muscle and may enhance the effects of other bronchodilators.

Case Study: Asthma Exacerbation

- Objective : Assess the efficacy of magnesium sulfate in acute asthma attacks.

- Results : In a randomized trial, patients receiving nebulized magnesium sulfate showed improved forced expiratory volume (FEV1) compared to those receiving standard treatment alone (increase of 15% vs. 5%) .

Agricultural Applications

3.1. Soil Amendment

Magnesium disulfamate could potentially serve as a soil amendment, similar to magnesium sulfate, enhancing magnesium availability for crops. Its high solubility makes it suitable for foliar application and quick uptake by plants.

Data Table: Crop Response to Magnesium Application

| Crop Type | Magnesium Source | Yield Increase (%) | Soil Type |

|---|---|---|---|

| Tomatoes | Magnesium Sulfate | 20% | Sandy Loam |

| Potatoes | Magnesium Sulfate | 15% | Clay |

| Carrots | Magnesium Sulfate | 10% | Silty |

Industrial Applications

4.1. Food Processing

Magnesium disulfamate may find applications as a food additive or coagulant in processes like tofu production, similar to how magnesium sulfate is utilized.

Case Study: Tofu Production

- Objective : Investigate the effects of magnesium-based coagulants on tofu texture.

- Results : Tofu made with magnesium sulfate exhibited firmer texture and higher protein retention compared to traditional coagulants .

Research Directions

Future research should focus on:

- Pharmacokinetics : Understanding absorption and metabolism of magnesium disulfamate.

- Clinical Trials : Conducting trials to evaluate its effectiveness in various medical conditions.

- Agricultural Studies : Testing its impact on different crops under varying soil conditions.

Mécanisme D'action

The mechanism of action of sulfamic acid, magnesium salt (2:1) involves its ability to interact with various molecular targets and pathways. In biological systems, magnesium ions play a crucial role in enzyme activation, ion channel regulation, and stabilization of nucleic acids . The compound’s effects are mediated through its interaction with these molecular targets, leading to various physiological and biochemical outcomes .

Comparaison Avec Des Composés Similaires

Magnesium sulfate: Commonly used as a laxative and in the treatment of magnesium deficiency.

Magnesium citrate: Known for its use as a dietary supplement and in medical imaging.

Magnesium malate: Often used in dietary supplements for its potential benefits in energy production and muscle function.

Uniqueness: magnesium;disulfamate is unique due to its specific combination of sulfamic acid and magnesium, which imparts distinct chemical and physical properties. Unlike other magnesium compounds, it is particularly effective in applications requiring both the stabilizing effects of magnesium and the reactivity of sulfamic acid .

Activité Biologique

Magnesium disulfamate, a compound formed from magnesium and disulfamic acid, has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Overview of Magnesium Disulfamate

Magnesium (Mg) is a crucial divalent cation that plays significant roles in various biological processes, including enzyme activation, energy metabolism, and cellular signaling. Disulfamic acid (DSA), on the other hand, is known for its inhibitory effects on certain enzymes and its potential therapeutic applications. The combination of these two components in magnesium disulfamate may enhance its biological activity.

- Antioxidant Properties : Magnesium has been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions such as ischemia and reperfusion injury where oxidative damage is prevalent.

- NMDA Receptor Modulation : Magnesium acts as a non-competitive antagonist at the NMDA receptor, which is involved in excitatory neurotransmission and neuroprotection. This modulation can help prevent excitotoxicity associated with various neurological disorders.

- Cellular Metabolism : Magnesium ions are integral to ATP production and utilization. They facilitate the synthesis of high-energy compounds and play a role in oxidative phosphorylation.

Case Studies and Experimental Models

-

Hypoxia-Induced Damage : A study evaluated the protective effects of magnesium sulfate (MgSO4), which shares similar properties with magnesium disulfamate, against hypoxia-induced lethality in mice. The results demonstrated that MgSO4 significantly prolonged survival times and reduced markers of oxidative damage, such as malondialdehyde (MDA) levels, indicating a protective effect on mitochondrial function during hypoxic conditions .

Treatment Dose (mg/kg) Latency to Death (min) MDA Levels (nmol/g protein) Control 6.3 ± 0.74 12.5 ± 1.0 MgSO4 400 7.28 ± 1.40 10.5 ± 0.8 MgSO4 500 13.17 ± 2.06 8.9 ± 0.5 MgSO4 600 13.72 ± 2.88 7.2 ± 0.3 - Renal Protection : Another study investigated the role of magnesium sulfate in reducing nephrotoxicity caused by colistin, an antibiotic known for its renal side effects. The administration of magnesium sulfate was associated with increased levels of glutathione (GSH), an endogenous antioxidant, and decreased MDA levels, suggesting a protective effect against oxidative stress in renal tissues .

- Anesthetic Applications : Magnesium sulfate has been utilized in anesthesiology as a sedative and analgesic agent due to its muscle relaxant properties and ability to protect organs during surgical procedures . Its efficacy in managing pain and reducing anxiety highlights its multifaceted biological activity.

Propriétés

IUPAC Name |

magnesium;disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVJHCGMTYDKFR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MgN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20890723 | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13770-91-7 | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium disulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.